molecular formula C13H16N2O2 B1471186 Methyl 3-butyl-1,3-benzodiazole-5-carboxylate CAS No. 1437794-52-9

Methyl 3-butyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1471186
CAS No.: 1437794-52-9
M. Wt: 232.28 g/mol
InChI Key: CGNCAMUTIRSJPD-UHFFFAOYSA-N
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Description

Methyl 3-butyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is known for its unique structure, which includes a benzodiazole ring substituted with a butyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-butyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzodiazole derivative with a butyl halide in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzodiazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-butyl-1,3-benzodiazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 3-butyl-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives, such as:

  • Methyl 1-butyl-1H-benzimidazole-5-carboxylate
  • Methyl 3-butyl-1H-indole-5-carboxylate
  • Methyl 3-butyl-1H-pyrrole-5-carboxylate

These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-6-5-10(8-12(11)15)13(16)17-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCAMUTIRSJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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